2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol
Overview
Description
The compound “2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol” is also known as (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran . It has a molecular weight of 152.2334 . The IUPAC Standard InChI is InChI=1S/C10H16O/c1-5-10(4)7-6-9(11-10)8(2)3/h5,9H,1-2,6-7H2,3-4H3 .
Molecular Structure Analysis
The chemical structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The compound is a colorless to white to yellow solid or semi-solid or liquid .Scientific Research Applications
Asymmetric Synthesis in Organic Chemistry
A study by Meilert, Pettit, and Vogel (2004) highlighted the use of compounds related to 2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol in asymmetric synthesis, particularly in the creation of spiroketals. These compounds were found to be potentially effective in inhibiting cancer cell growth in certain types of leukemia and human cancer cell lines (Meilert, Pettit, & Vogel, 2004).
Catalysis and Renewable Materials
Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol (a chemical from renewable materials) with aldehydes and ketones to form compounds similar to 2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol. This study highlights the potential of these compounds as novel platform chemicals, particularly in sustainable chemistry applications (Deutsch, Martin, & Lieske, 2007).
Synthesis and Base-Catalyzed Transformations
Dmitrieva, Nikitina, Albanov, and Nedolya (2005) explored the synthesis and base-catalyzed transformations of vinyl ethers containing similar structures. Their research provided insights into the formation of various derivatives, showcasing the compound's versatility in organic synthesis (Dmitrieva, Nikitina, Albanov, & Nedolya, 2005).
Pharmaceutical Research
In pharmaceutical research, Czeskis (1998) described the synthesis of a compound similar to 2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol for use as a serotonin antagonist. This showcases the potential of these compounds in developing new pharmaceuticals (Czeskis, 1998).
Antioxidant Agents
Manfredini, Vertuani, Manfredi, Rossoni, Calviello, and Palozza (2000) investigated molecular combinations of antioxidants related to 2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol. Their study revealed significant antioxidant effects, suggesting applications in therapeutic agents where free radical damage is involved (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).
properties
IUPAC Name |
2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3/t8-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHDDEIRQPDPMG-SCZZXKLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)C(C)(C)O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H](O1)C(C)(C)O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884808 | |
Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl-, (2R,5R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl-, (2R,5R)-rel- | |
CAS RN |
34995-77-2 | |
Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl-, (2R,5R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl-, (2R,5R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-α,α,5-trimethyl-5-vinylfuran-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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